Biotin-PEG4-hydrazide TFA
Description
Biotin-PEG4-hydrazide (TFA) is a trifluoroacetic acid (TFA) salt of a biotinylated polyethylene glycol (PEG) derivative featuring a hydrazide functional group. This compound is widely used in bioconjugation applications due to its ability to form stable hydrazone bonds with carbonyl-containing molecules, such as ketones or aldehydes, under mild acidic conditions . Its structure comprises a biotin moiety for streptavidin/avidin-based affinity purification, a tetraethylene glycol (PEG4) spacer to reduce steric hindrance, and a hydrazide group for pH-sensitive conjugation.
Key applications include:
- Drug Delivery: Conjugation with chemotherapeutic agents (e.g., doxorubicin) via hydrazone bonds for pH-responsive drug release in cancer therapy .
- Protein Labeling: Biotinylation of antibodies, peptides, or proteins for detection and pull-down assays .
- Nanoparticle Functionalization: Integration into targeted nanocarriers for enhanced cellular uptake .
The compound is synthesized through coupling reactions involving biotin-PEG derivatives and hydrazine hydrate, followed by purification via reverse-phase chromatography . Analytical techniques such as HPLC, MALDI-TOF, and FTIR confirm its purity and structural integrity .
Properties
Molecular Formula |
C23H40F3N5O9S |
|---|---|
Molecular Weight |
619.7 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H39N5O7S.C2HF3O2/c22-26-19(28)5-7-30-9-11-32-13-14-33-12-10-31-8-6-23-18(27)4-2-1-3-17-20-16(15-34-17)24-21(29)25-20;3-2(4,5)1(6)7/h16-17,20H,1-15,22H2,(H,23,27)(H,26,28)(H2,24,25,29);(H,6,7)/t16-,17-,20-;/m0./s1 |
InChI Key |
WNVSDNSIKBEFPO-KYCOEFPESA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG4-hydrazide (TFA) is synthesized through a series of chemical reactions involving the conjugation of biotin with a PEG4 spacer and a hydrazide group. The hydrazide group reacts with aldehyde or ketone groups to form a stable hydrazone bond . The synthesis typically involves the following steps:
- Activation of biotin with a suitable activating agent.
- Conjugation of the activated biotin with PEG4.
- Introduction of the hydrazide group to the PEG4-biotin conjugate.
Industrial Production Methods
Industrial production of Biotin-PEG4-hydrazide (TFA) involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and consistency of the final product. The compound is typically stored at room temperature and is stable under these conditions .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG4-hydrazide (TFA) undergoes several types of chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form hydrazones.
Reduction: Hydrazones can be reduced to stable secondary amine bonds using reducing agents like sodium cyanoborohydride.
Substitution: The hydrazide group reacts with aldehyde or ketone groups to form hydrazone bonds.
Common Reagents and Conditions
Oxidation: Sodium periodate is commonly used to oxidize glycoproteins to generate aldehyde groups.
Reduction: Sodium cyanoborohydride is used to reduce hydrazones to secondary amines.
Major Products Formed
The major products formed from these reactions include hydrazones and secondary amines, which are stable and can be used in various biotinylation applications .
Scientific Research Applications
Biotin-PEG4-hydrazide (TFA) has a wide range of scientific research applications, including:
Mechanism of Action
Biotin-PEG4-hydrazide (TFA) exerts its effects through the formation of stable hydrazone bonds with aldehyde or ketone groups. The hydrazide group reacts spontaneously with these groups, forming a hydrazone bond that is stable and can be further reduced to a secondary amine bond . This mechanism allows for the biotinylation of glycoproteins and other molecules, facilitating their detection and purification .
Comparison with Similar Compounds
Biotin-PEG4-hydrazide (TFA) vs. Biotin-PEG4-methyltetrazine
- Reactivity :
- Biotin-PEG4-hydrazide forms hydrazone bonds, which are stable at neutral pH but cleavable in acidic environments (e.g., tumor microenvironments) .
- Biotin-PEG4-methyltetrazine reacts with TCO via inverse electron-demand Diels-Alder (IEDDA) reactions, enabling rapid, irreversible conjugation without catalysts .
- Applications :
Biotin-PEG4-hydrazide (TFA) vs. Biotin-PEG3/6-hydrazide
- PEG Length :
Stability and Compatibility
- Hydrazide vs. NHS Ester :
- TFA Salt: The TFA counterion in Biotin-PEG4-hydrazide enhances solubility in polar solvents (e.g., DMSO, water) compared to non-salt forms .
Q & A
Q. How is Biotin-PEG4-hydrazide (TFA) synthesized and purified for bioconjugation applications?
Biotin-PEG4-hydrazide (TFA) is synthesized via coupling reactions between biotin-PEG4-hydrazide and target molecules (e.g., peptides, hemin) under controlled conditions. For example, in a typical protocol, the hydrazide group reacts with aldehydes or ketones on biomolecules to form hydrazone linkages. A common method involves mixing Biotin-PEG4-hydrazide (50 mM in H₂O/DMSO, 4:1) with the target molecule (e.g., WSS25) in a coupling buffer (0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2) at room temperature for 2 hours . Purification is achieved using desalting columns to remove unreacted biotin reagent or C18 extraction disks with acetonitrile/TFA gradients for hydrophobic conjugates like Biotin-PEG4-hemin .
Q. What are the optimal reaction conditions for conjugating Biotin-PEG4-hydrazide (TFA) to biomolecules?
Key parameters include:
- Solvent system : Use water-miscible solvents (e.g., H₂O/DMSO 4:1) to ensure solubility of both hydrophilic biomolecules and the PEG4-hydrazide reagent .
- pH : Maintain a neutral pH (7.2–7.4) to stabilize the hydrazone bond formation .
- Reaction time : 2–3 hours at room temperature is typical, but incubation times may extend to 3 hours for complex conjugates .
- Catalysts : For stable conjugates, reduce hydrazone linkages to hydrazides using sodium cyanoborohydride (NaBH₃CN) to prevent hydrolysis in aqueous environments .
Advanced Research Questions
Q. How can researchers address instability of hydrazone linkages formed using Biotin-PEG4-hydrazide (TFA) in aqueous environments?
Hydrazone bonds are prone to hydrolysis in water, leading to conjugate dissociation. To stabilize the linkage:
- Chemical reduction : Treat the reaction mixture with NaBH₃CN (10–20 mM) to reduce hydrazone to a stable hydrazide bond .
- Buffer optimization : Use low-ionic-strength buffers and avoid prolonged storage in aqueous solutions. Lyophilize conjugates for long-term stability .
- Validation : Confirm stability via high-performance anion-exchange chromatography (HPAEC) or mass spectrometry .
Q. What analytical techniques are recommended for validating the successful conjugation of Biotin-PEG4-hydrazide (TFA) to target molecules?
- Chromatography : Use HPAEC to separate and quantify biotinylated products based on charge differences .
- Mass spectrometry : Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight shifts corresponding to biotin-PEG4 addition .
- Microplate assays : Quantify uronic acid and biotin content colorimetrically to assess conjugation efficiency .
- NMR spectroscopy : ¹H NMR can verify structural integrity, particularly for hydrazide bond formation .
Q. How does the presence of TFA in Biotin-PEG4-hydrazide (TFA) affect downstream applications, and what purification strategies mitigate this?
Residual TFA (from synthesis or purification) can interfere with cell-based assays by altering pH or causing cytotoxicity. Mitigation strategies include:
- TFA removal : Use reversed-phase HPLC with acetonitrile/water gradients (0.1% TFA) to separate TFA from the conjugate .
- Lyophilization : Freeze-drying followed by resuspension in TFA-free buffers reduces residual TFA .
- Quality control : Quantify TFA content via ion chromatography or conduct peptide content analysis for sensitive assays .
Methodological Considerations and Troubleshooting
Q. How can researchers optimize batch-to-batch consistency when using Biotin-PEG4-hydrazide (TFA) in sensitive assays?
- Standardized protocols : Fix reaction parameters (e.g., molar ratios, solvent volumes, incubation time) across batches .
- Purification rigor : Ensure consistent desalting column performance or C18 disk elution gradients .
- Analytical validation : Implement routine HPAEC, MS, or UV-Vis spectroscopy to verify conjugate homogeneity .
Q. What are the limitations of using Biotin-PEG4-hydrazide (TFA) in live-cell imaging or in vivo studies?
- Steric hindrance : The PEG4 spacer may reduce binding efficiency of biotin-streptavidin interactions in crowded cellular environments.
- TFA toxicity : Residual TFA can impair cell viability; ensure thorough purification .
- Hydrazide stability : Even reduced hydrazide bonds may degrade over time in reducing intracellular environments. Consider alternative linkers (e.g., thioethers) for long-term studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
